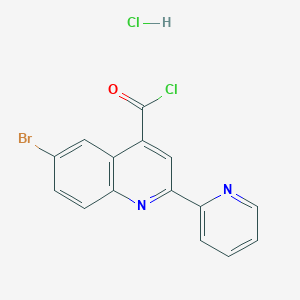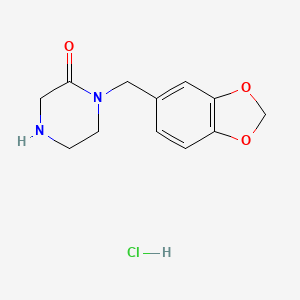
5-(Benzyloxy)-2-methylphenylboronic acid
Overview
Description
5-(Benzyloxy)-2-methylphenylboronic acid (5-BMPBA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of phenylboronic acid, which is a class of compounds that have been used in a range of biochemical and physiological applications. 5-BMPBA has been used in a range of scientific research applications, ranging from the synthesis of polymers to the study of enzyme-catalyzed reactions.
Scientific Research Applications
Organic Synthesis and Catalysis
5-(Benzyloxy)-2-methylphenylboronic acid: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid acts as a partner for the cross-coupling with halide-containing compounds, leading to the creation of biaryl structures that are core components in many pharmaceuticals and organic materials.
Medicinal Chemistry
In medicinal chemistry, this compound finds its application in the synthesis of chiral drug intermediates . It can be transformed into various derivatives that serve as building blocks for active pharmaceutical ingredients (APIs). For instance, it can be used to synthesize intermediates for cholesterol-lowering agents like rosuvastatin and atorvastatin , which are statin medications widely prescribed to manage high cholesterol levels .
Materials Science
The boronic acid moiety of 5-(Benzyloxy)-2-methylphenylboronic acid is instrumental in materials science for the development of organic electronic devices . Boronic acids are known to improve the stability and electronic properties of organic semiconductors, which are used in the production of OLEDs and solar cells .
Environmental Science
In environmental science, boronic acids are explored for their potential role in environmental remediation . They can bind to various organic and inorganic substances, potentially aiding in the removal of contaminants from water and soil. Research is ongoing to understand the full extent of their capabilities in this field .
Analytical Chemistry
5-(Benzyloxy)-2-methylphenylboronic acid: can be utilized in analytical chemistry as a reagent for the detection and quantification of various substances. Its ability to form stable complexes with sugars and other diol-containing compounds makes it useful in the analysis of biological samples and the development of biosensors .
Agriculture
In agriculture, boronic acids are being studied for their use as plant growth regulators and pesticide agents . They have the potential to influence plant growth and development, as well as provide a means of pest control, contributing to sustainable agricultural practices .
properties
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUZAMBWZEFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



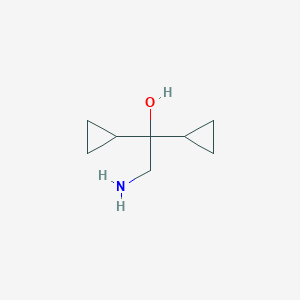

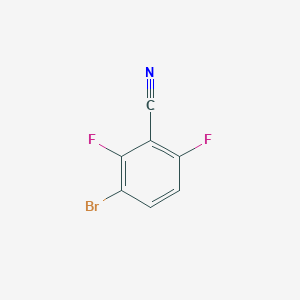


![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)



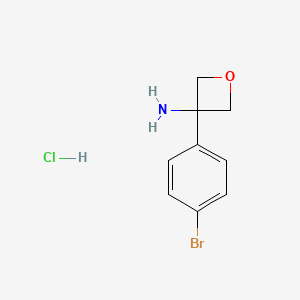
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
